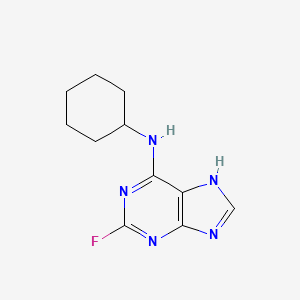

2-Fluoro-6-cyclohexylaminopurine

Description

2-Fluoro-6-cyclohexylaminopurine is a purine derivative characterized by a fluorine atom at the 2-position and a cyclohexylamine substituent at the 6-position of the purine scaffold. This compound is of interest in medicinal chemistry due to the structural versatility of purines, which are often employed in antiviral, anticancer, and immunomodulatory drug development. The fluorine atom enhances metabolic stability and binding affinity to biological targets, while the cyclohexylamine group may influence lipophilicity and pharmacokinetic properties .

Most available literature focuses on structurally related compounds, such as 6-Chloro-2-fluoropurine (CAS 1651-29-2) and 2-Amino-6-chloropurine (CAS 10310-21-1).

Properties

IUPAC Name |

N-cyclohexyl-2-fluoro-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKARBXJKZDKOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC3=C2NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-6-cyclohexylaminopurine typically involves the Balz-Schiemann reaction, where the corresponding 2-aminopurine starting materials undergo diazotization-fluorodediazoniation in aqueous fluoroboric acid . This method can be optimized by protecting the purine N-9 position to simplify purification and improve yields . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure consistent quality.

Chemical Reactions Analysis

2-Fluoro-6-cyclohexylaminopurine undergoes various chemical reactions, including nucleophilic substitution reactions. For instance, aminoesters and amino alcohols can be incorporated via a nucleophilic aromatic substitution reaction with 6-fluoro-2’-deoxyadenosine analogs . Common reagents used in these reactions include aqueous ammonia and various amines, which react at the 2-position of the purine ring . Major products formed from these reactions include modified nucleosides and nucleotides, which have applications in medicinal chemistry and chemical biology .

Scientific Research Applications

Fluorinated purines, including 2-Fluoro-6-cyclohexylaminopurine, have significant applications in biomedical research. They are used as synthetic intermediates for medicinal chemistry and as reagents for chemical biology studies . The incorporation of fluorine atoms can enhance the metabolic stability and pharmacokinetics of drugs, making these compounds valuable in drug development . Additionally, fluorinated purines are used in in vivo imaging by positron emission tomography (PET) due to the incorporation of an 18F label .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-cyclohexylaminopurine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency and selectivity . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Chloro-2-fluoropurine

- Structure : C₅H₂ClFN₄, molecular weight 172.55 g/mol .

- Key Properties: Synthetic Utility: Widely used as a precursor for antiviral and anticancer agents. For example, alkylation or amination at the 6-position can yield derivatives with enhanced biological activity . Reactivity: The chlorine atom at position 6 is susceptible to nucleophilic substitution, enabling functionalization with amines (e.g., cyclohexylamine) to generate analogs like 2-Fluoro-6-cyclohexylaminopurine . Purity and Stability: ≥98% purity by HPLC, with stability under inert storage conditions .

2-Amino-6-chloropurine

- Structure : C₅H₄ClN₅, molecular weight 169.57 g/mol .

- Key Properties: Regioselective Alkylation: Demonstrates selective alkylation at the N9 position when treated with solid-supported reagents, yielding regioisomers critical for nucleoside analog synthesis . Biological Relevance: Serves as an intermediate in synthesizing guanine derivatives with antiviral activity .

6-Cyclopropylethynylpurine Derivatives

- Example : 6-Cyclopropylethynyl-1,3,6,7-tetrahydro-6-trifluoromethyl-2H-purin-2-one (Compound 5a, 61 mg yield, 45%) .

- Fluorine and trifluoromethyl groups enhance metabolic stability but may increase lipophilicity .

Structural and Functional Comparison Table

Research Findings and Limitations

- Gaps in Data: No direct studies on this compound were found. Its properties are inferred from analogs like 6-Chloro-2-fluoropurine, where cyclohexylamine substitution likely improves target binding but may reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.